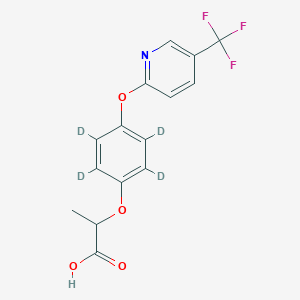

(+/-)-Fluazifop-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2,3,5,6-tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=NC=C(C=C2)C(F)(F)F)[2H])[2H])OC(C)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

environmental fate of Fluazifop acid metabolites

Technical Guide: Environmental Fate & Metabolic Pathways of Fluazifop-P-butyl and its Acid Metabolites

Executive Summary This technical guide details the environmental fate of Fluazifop-P-butyl (FPB), a post-emergence aryloxyphenoxypropionate herbicide. The primary driver of FPB dissipation in soil and water is rapid hydrolysis to its acid form, Fluazifop-P (FP) .[1] While the parent ester is short-lived, the acid metabolite and its subsequent degradation product, 5-(trifluoromethyl)-2(1H)-pyridinone (TFMP/Compound X) , exhibit distinct physicochemical profiles characterized by higher mobility and persistence.

For researchers and regulatory scientists, the critical environmental risk factor is not the parent compound, but the leaching potential of TFMP into groundwater. This guide synthesizes degradation kinetics, sorption mechanisms, and experimental protocols (OECD 307/106) to provide a robust framework for assessing these metabolites.

Chemical Identity & Metabolic Cascade[2]

The degradation of Fluazifop-P-butyl follows a linear hydrolytic and cleavage pathway. The parent ester is biologically active but transient. The acid (FP) is the translocated phytotoxic moiety, which is further degraded microbially to the pyridine-based metabolite TFMP.

Metabolic Pathway Diagram

The following diagram illustrates the degradation cascade from the parent ester to the terminal metabolites.

Figure 1: Metabolic pathway of Fluazifop-P-butyl in soil, highlighting the transition from the ester to the persistent TFMP metabolite.

Key Metabolite Characterization

| Compound | Syngenta Code | Chemical Name | Molecular Weight | Primary Fate Process |

| Fluazifop-P-butyl | PP005 (Ester) | Butyl (R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate | 383.4 g/mol | Rapid Hydrolysis |

| Fluazifop-P | PP005 (Acid) | (R)-2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid | 327.2 g/mol | Microbial Degradation |

| TFMP | Compound X | 5-(trifluoromethyl)-2(1H)-pyridinone | 163.1 g/mol | Leaching / Slow Degradation |

| Compound IV | - | 2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridine | ~255 g/mol | Minor Mineralization |

Degradation Kinetics (Biotic & Abiotic)

Understanding the kinetics is essential for modeling environmental concentrations (PEC).

Hydrolysis (Abiotic/Biotic)

The butyl ester bond of FPB is unstable in environmental matrices.

-

Mechanism: Chemical and enzymatic hydrolysis.

-

Rate: Rapid. In moist soils, the DT50 is typically < 24 hours to 2 days.

-

Implication: Environmental monitoring rarely detects the parent compound; the risk assessment focus immediately shifts to the acid.

Aerobic Soil Metabolism (Biotic)

Once formed, Fluazifop-P (Acid) undergoes microbial degradation.

-

Fluazifop-P (Acid):

-

DT50 (Lab): 10–20 days (typical).

-

DT50 (Field): Average ~15 days.[1]

-

Process: Cleavage of the ether linkage between the pyridinyl and phenoxy rings.

-

-

TFMP (Compound X):

-

Formation: Major metabolite formed from the pyridinyl moiety.

-

Persistence: High.[2] DT50 values in loamy soils can exceed 60–70 days (at 15°C).

-

Stability: The pyridine ring is resistant to microbial attack, leading to accumulation potential in colder climates or soils with low microbial biomass.

-

Sorption & Mobility Profiling

The mobility of these compounds is inversely related to their degradation stage. As the molecule cleaves, it becomes more polar and less sorptive.

| Compound | Koc (mL/g) | Mobility Classification | Leaching Risk |

| Fluazifop-P-butyl | ~5,700 | Immobile | Negligible (degrades before leaching) |

| Fluazifop-P (Acid) | 50 – 200 | Moderately Mobile | Low to Moderate |

| TFMP | < 50 (Est.) | Highly Mobile | High (Critical Groundwater Concern) |

Mechanistic Insight: TFMP is a weak acid/polar compound with very low affinity for soil organic carbon. In field studies (e.g., Denmark PLAP), TFMP has been detected in drainage water and suction cups at depths > 1 meter, particularly following heavy precipitation events (preferential flow).

Experimental Protocols

To validate these fate parameters, researchers must employ standardized OECD guidelines. Below are the specific workflows for generating regulatory-grade data.

Aerobic Soil Metabolism (OECD 307)

Objective: Determine the degradation route and DT50 of FPB and metabolites.

Protocol Workflow:

-

Soil Selection: Select 4 soils varying in pH (5–8), organic carbon (0.5–2.5%), and texture (Sand, Loam, Clay).

-

Test System: Use biometer flasks equipped with KOH traps (for CO2) and ethylene glycol/foam plugs (for volatiles).

-

Application: Apply 14C-radiolabeled FPB (pyridinyl-ring labeled to track TFMP) at the maximum field rate.

-

Incubation: Maintain darkness at 20°C ± 2°C. Moisture content must be maintained at pF 2.0–2.5 (approx. 40–50% MWHC).

-

Sampling:

-

Intervals: 0, 1, 3, 7, 14, 30, 60, 90, 120 days. Note: Early sampling (0, 1, 3 days) is critical to capture the rapid ester hydrolysis.

-

-

Extraction:

-

Extract soil with Acetonitrile/Water (80:20 v/v).

-

Perform harsh extraction (Reflux) on post-extraction solids (PES) if bound residues > 10%.

-

-

Analysis: Analyze extracts via HPLC-RAM (Radio-detector) and LSC. Identify metabolites by co-chromatography with authentic standards (FP, TFMP).

Adsorption-Desorption (OECD 106)

Objective: Determine Koc values for FP and TFMP.

Protocol Workflow:

-

Equilibrium Time Determination: Conduct a kinetic test (e.g., 2, 4, 24, 48 hours) to find the plateau.

-

Isotherm Determination:

-

Phase Separation: Centrifuge at > 3000 rpm for 10–20 mins.

-

Analysis: Measure the concentration in the supernatant (aqueous phase) via LSC or LC-MS/MS.

-

Calculation:

-

Calculate adsorbed mass by difference.

-

Plot Freundlich Isotherm:

. -

Normalize

to organic carbon:

-

Regulatory Implications & Risk Assessment

Groundwater Relevance (EU Context): In the European Union, metabolites are classified as "relevant" or "non-relevant" based on their toxicological profile.[6]

-

TFMP Status: TFMP is often considered a relevant metabolite because it shares the pyridine structure, which may carry toxicological significance.

-

Threshold: If classified as relevant, the groundwater limit is 0.1 µg/L .

-

Mitigation: If modeling (FOCUS PEARL/PELMO) predicts TFMP > 0.1 µg/L, registration may be denied or restricted (e.g., reduced rates, no use on drained soils).

US EPA Context: The EPA focuses on the "Total Toxic Residue" (TTR). Risk assessments often sum the parent + acid + TFMP residues. While groundwater triggers are less rigid than the EU's 0.1 µg/L, high leaching potential can trigger requirement for prospective groundwater monitoring (PGW) studies.

References

-

US Environmental Protection Agency (EPA). (2023). Fluazifop-P-butyl; Pesticide Tolerances.[2][8] Final Rule. Federal Register.

-

Badawi, N., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. Journal of Agricultural and Food Chemistry.

-

Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

-

Organisation for Economic Co-operation and Development (OECD). (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.

Sources

- 1. invasive.org [invasive.org]

- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 3. eag.com [eag.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Metabolites in the regulatory risk assessment of pesticides in the EU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluazifop-P | C15H12F3NO4 | CID 91733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Federal Register :: Fluazifop-P-butyl; Pesticide Tolerances [federalregister.gov]

Methodological & Application

Application Note: A Robust Solid Phase Extraction (SPE) Protocol for the Determination of Total Fluazifop Residues in Plant Matrices

Abstract

This application note presents a detailed and scientifically grounded protocol for the extraction and cleanup of total Fluazifop residues from complex plant matrices using solid phase extraction (SPE). Fluazifop-P-butyl, a selective post-emergence herbicide, is rapidly metabolized in plants to its active form, Fluazifop acid, and can also form various conjugates.[1][2] For regulatory compliance and food safety, residue definitions typically require the quantification of "total Fluazifop," encompassing the parent ester, the acid metabolite, and its conjugates, expressed as Fluazifop acid.[1][3] The methodology herein integrates an essential acid hydrolysis step to convert all relevant analytes to a single, quantifiable moiety—Fluazifop acid—prior to a highly effective cleanup using reversed-phase SPE. This guide is intended for analytical chemists, food safety scientists, and researchers requiring a reliable and reproducible method for Fluazifop residue analysis.

Introduction: The Analytical Challenge of Fluazifop

Fluazifop-P-butyl is an aryloxyphenoxypropionate herbicide used to control grass weeds in a wide range of broad-leaved crops.[4] Upon application, it is readily absorbed by the plant and quickly hydrolyzed to the herbicidally active Fluazifop acid.[2][5] This rapid metabolism, coupled with the potential formation of conjugates, presents a significant analytical challenge. A robust analytical method must account for all these forms to accurately report the total residue.

The common moiety approach, which involves converting all related residues to Fluazifop acid through chemical hydrolysis, simplifies quantification and is the standard for regulatory analysis.[1][6] Following hydrolysis, the primary challenge becomes isolating the polar Fluazifop acid from a complex and often "dirty" sample extract. Solid phase extraction provides a selective and efficient solution for this cleanup step, ensuring a final extract that is compatible with sensitive analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: A Hydrolysis-Coupled SPE Approach

The core of this protocol is a two-stage process: chemical conversion followed by selective purification.

-

Stage 1: Acid Hydrolysis: The initial solvent extract, containing Fluazifop-P-butyl, Fluazifop acid, and any conjugates, is subjected to strong acid hydrolysis. This procedure cleaves the butyl ester and liberates the acid from its conjugated forms, ensuring all residue components are converted to the single, stable Fluazifop acid molecule.[2][6]

-

Stage 2: Reversed-Phase SPE Cleanup: The physicochemical properties of Fluazifop acid (a propanoic acid derivative) guide the SPE strategy.[7] While the molecule has a polar carboxylic acid group, the backbone containing two phenyl rings and a trifluoromethyl-substituted pyridine ring is significantly nonpolar. This dual nature makes reversed-phase SPE an ideal cleanup mechanism. By acidifying the sample extract before loading, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and enhancing its retention on a nonpolar sorbent like C18 through hydrophobic interactions. Polar matrix interferences can then be washed away with a weak organic solvent, after which the Fluazifop acid is eluted with a stronger organic solvent.

The overall workflow is depicted in the diagram below.

Caption: Overall workflow for total Fluazifop residue analysis.

Detailed Experimental Protocol

This protocol is designed for a nominal 10 g plant sample. All solvent volumes should be scaled accordingly for different sample weights.

3.1. Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM) - all HPLC or pesticide residue grade.

-

Reagents: Hydrochloric Acid (HCl, concentrated), Sodium Hydroxide (NaOH), Formic Acid. Deionized water.

-

SPE Cartridges: C18 (octadecylsilane) cartridges, 500 mg bed mass, 6 mL volume.

-

Apparatus: High-speed homogenizer, rotary evaporator or nitrogen evaporator, pH meter or strips, SPE vacuum manifold, vortex mixer, centrifuge.

3.2. Step-by-Step Procedure

Step 1: Sample Extraction

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile acidified with 1% acetic acid.

-

Homogenize at high speed for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Decant the supernatant into a round-bottom flask.

Step 2: Acid Hydrolysis

-

To the collected supernatant, add 10 mL of 6 M hydrochloric acid.[2][6]

-

Gently swirl to mix.

-

Heat the flask in a water bath at 60°C for 1 hour to ensure complete hydrolysis of esters and conjugates.

-

Allow the solution to cool to room temperature.

Step 3: pH Adjustment and Dilution

-

Carefully neutralize the hydrolyzed extract to approximately pH 7 using 5 M NaOH.

-

Re-acidify the extract to pH 2-3 with 1 M HCl. This step is critical to ensure the Fluazifop acid is in its protonated, non-ionic form for efficient retention on the C18 sorbent.

-

Dilute the extract with 100 mL of deionized water to reduce the organic solvent concentration to <10%, which is necessary for proper binding to the SPE sorbent.

Step 4: Solid Phase Extraction (SPE) Cleanup

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water (acidified to pH 2-3 with formic acid). Do not allow the sorbent bed to go dry.

-

Loading: Load the entire diluted extract onto the cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

-

Washing: Wash the cartridge with 10 mL of deionized water/MeOH (90:10, v/v) to remove residual polar matrix components.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

Elution: Elute the retained Fluazifop acid with 8 mL of methanol or acetonitrile into a clean collection tube.

Caption: Mechanism of Fluazifop acid cleanup on a C18 SPE sorbent.

Step 5: Final Concentration

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS/MS system (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Method Performance and Data

The described protocol provides a robust cleanup, leading to high recovery and good reproducibility. The specific parameters can be optimized based on the matrix and available instrumentation.

Table 1: Summary of SPE Parameters and Expected Performance

| Parameter | Condition / Solvent | Rationale & Citation |

| SPE Sorbent | C18 (Octadecylsilane), 500 mg | Reversed-phase retention of the nonpolar backbone of Fluazifop acid.[7] |

| Sample pH (Loading) | 2 - 3 | Ensures Fluazifop acid is protonated and uncharged for strong hydrophobic retention.[7] |

| Conditioning Solvents | 1. Methanol (5 mL) 2. Acidified Water (pH 2-3, 5 mL) | Activates the C18 chains and equilibrates the sorbent to the sample loading conditions. |

| Wash Solvent | Water/Methanol (90:10, v/v), 10 mL | Removes polar interferences without prematurely eluting the target analyte. |

| Elution Solvent | Methanol or Acetonitrile, 8 mL | Strong organic solvent disrupts hydrophobic interactions to elute the analyte. |

| Expected Recovery | 70 - 120% | Typical range for SPE methods in pesticide residue analysis. |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 mg/kg | Dependent on crop matrix and LC-MS/MS sensitivity.[2][6] |

Conclusion

The analytical determination of total Fluazifop residues requires a method that is both comprehensive and clean. The protocol detailed in this application note, which combines a mandatory acid hydrolysis step with a selective reversed-phase SPE cleanup, provides a reliable and effective solution. By converting all Fluazifop-related residues to the common moiety of Fluazifop acid and subsequently purifying it from matrix interferences, this method yields a final extract suitable for sensitive and accurate quantification by LC-MS/MS. This robust workflow serves as a validated starting point for laboratories involved in the regulatory monitoring and safety assessment of agricultural commodities.

References

-

Title: 5.11 Fluazifop-P-butyl (283) RESIDUE AND ANALYTICAL ASPECTS Source: FAO/WHO Joint Meeting on Pesticide Residues (JMPR) Report, 2019 URL: [Link]

-

Title: Development and Validation of a Multiresidue Method for Fluazifop‐p–butyl and Its Two Major Relevant Metabolites in Panax ginseng Using a Modified QuEChERS Method and HPLC‐ESI‐MS/MS Source: ResearchGate (Request PDF) URL: [Link]

-

Title: A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops Source: PubMed URL: [Link]

-

Title: Pesticide residue analysis in crops by LC-MS/MS method Source: Skyfox Publishing Group URL: [Link]

-

Title: Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Analysis of fluazifop-butyl and fluazifop residues in soil and crops by gas chromatography Source: Analyst (RSC Publishing) URL: [Link]

-

Title: Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Source: ACS Publications URL: [Link]

-

Title: EXTOXNET PIP - FLUAZIFOP-P-BUTYL Source: Oregon State University URL: [Link]

-

Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

-

Title: FLUAZIFOP-P-BUTYL Technical Brochure Source: ISK Biosciences URL: [Link]

-

Title: FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS FLUAZIFOP-P-BUTYL Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

-

Title: FAO Specifications and Evaluations for Agricultural Pesticides - FLUAZIFOP-P-BUTYL Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

-

Title: Solid-phase Extraction of Acidic Herbicides Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. skyfox.co [skyfox.co]

- 3. fao.org [fao.org]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 6. A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust QuEChERS Protocol for the Extraction of Fluazifop and its Metabolites from Diverse Food Matrices

Introduction: The Analytical Imperative for Fluazifop Monitoring

Fluazifop-p-butyl is a selective, post-emergence aryloxyphenoxypropionate herbicide widely employed to control annual and perennial grass weeds in a variety of broad-leaved crops, including soybeans, cotton, fruits, and vegetables.[1][2][3][4] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the fatty acid synthesis pathway of susceptible grass species.[1][5]

In biological systems (plants, soil, and animals) and under certain environmental conditions, fluazifop-p-butyl is rapidly hydrolyzed to its herbicidally active acidic metabolite, fluazifop acid.[5][6] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fluazifop in food commodities. These residue definitions often encompass the parent ester (fluazifop-p-butyl), the free acid, and any conjugates that can be hydrolyzed to the acid form, necessitating a "total fluazifop" measurement approach.[7][8][9]

This application note presents a detailed protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the efficient extraction and cleanup of fluazifop residues from various food matrices prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS method has become the gold standard in multiresidue pesticide analysis due to its simplicity, high throughput, and minimal solvent usage.[10][11][12] We will delve into the causality behind each procedural step, ensuring a scientifically sound and reproducible workflow for researchers and analytical chemists.

Scientific Principle: Mastering the QuEChERS Workflow for an Acidic Herbicide

The QuEChERS method is fundamentally a two-stage process: a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Stage 1: Acetonitrile Extraction and Phase Separation The process begins with the extraction of fluazifop residues from a hydrated, homogenized sample using acetonitrile. Acetonitrile is the solvent of choice due to its ability to extract a broad polarity range of pesticides and its complete miscibility with water, which is overcome in the next step.[13] A combination of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is then added. This serves a dual purpose:

-

Anhydrous MgSO₄: Exothermically absorbs water from the sample, promoting the partitioning of the moderately polar fluazifop into the acetonitrile layer.

-

NaCl: Enhances the ionic strength of the aqueous layer, further reducing the solubility of the analytes and forcing them into the organic phase (the "salting-out" effect).[10][14]

For acidic analytes like fluazifop acid, buffered QuEChERS versions (e.g., AOAC or EN 15662) using citrate or acetate buffers are often employed to maintain a consistent pH, which can improve the stability and extraction efficiency of pH-sensitive compounds.[14]

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the crude acetonitrile extract is subjected to a cleanup step to remove co-extracted matrix interferences such as lipids, pigments, and sugars.[12][15] This is critical for protecting the analytical instrument and minimizing matrix effects during LC-MS/MS analysis. The choice of sorbent is dictated by the matrix composition:

-

Anhydrous MgSO₄: Removes any remaining water.

-

Primary Secondary Amine (PSA): Effectively removes organic acids, fatty acids, and sugars. Caution: As an anion exchanger, PSA can strongly retain acidic analytes like fluazifop acid. Its use must be carefully validated, or it should be omitted in methods targeting the free acid.[8]

-

C18 (Octadecylsilane): A non-polar sorbent ideal for removing lipids and fats, making it essential for fatty matrices like oils, nuts, and avocados.[10][16]

-

Graphitized Carbon Black (GCB): Removes pigments (e.g., chlorophyll) and sterols. It should be used judiciously as it can adsorb planar molecules.[10][16]

For a total fluazifop residue analysis, an alkaline hydrolysis step can be integrated into the procedure to convert the parent ester and conjugates into the fluazifop acid form prior to extraction.[8][9][17] This ensures all relevant residues are quantified as a single entity.

Physicochemical Data and Analytical Parameters

A thorough understanding of the analyte's properties is fundamental to method development.

Table 1: Physicochemical Properties of Fluazifop-p-butyl

| Property | Value | Source |

|---|---|---|

| Chemical Structure | Butyl (R)-2-{4-[5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propionate | [1] |

| Molecular Formula | C₁₉H₂₀F₃NO₄ | [2][18] |

| Molecular Weight | 383.4 g/mol | [1][2] |

| Water Solubility | ~1.1 - 1.75 mg/L | [1][3][5] |

| Log P (Octanol-Water Partition Coefficient) | 4.5 |[2][3] |

Table 2: Key LC-MS/MS Parameters for Fluazifop Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) for MRM |

|---|---|---|---|

| Fluazifop-p-butyl | ESI Positive | 384.1 | 328.0 (Quantifier), 282.0 (Qualifier)[19] |

| Fluazifop Acid | ESI Negative | 326.0 | 254.0 (Quantifier), 226.0 (Qualifier)[19] |

Visualized Workflow: From Sample to Signal

The following diagram illustrates the complete analytical workflow for fluazifop determination using the QuEChERS method.

Caption: QuEChERS extraction and cleanup workflow for Fluazifop analysis.

Detailed Step-by-Step Protocol

This protocol is a general guideline and should be validated for each specific food matrix.

5.1. Reagents and Materials

-

Solvents: HPLC or LC-MS grade acetonitrile.

-

Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Use pre-packaged QuEChERS extraction salt packets for convenience and accuracy.

-

d-SPE Sorbents: Anhydrous MgSO₄, C18 (octadecylsilane). Pre-packaged d-SPE tubes are recommended.

-

Standards: Certified reference standards of fluazifop-p-butyl and fluazifop acid.

-

Equipment: High-speed blender/homogenizer, 50 mL and 2 mL/15 mL polypropylene centrifuge tubes, centrifuge capable of >3000 g, vortex mixer, precision pipettes, 0.22 µm syringe filters.

5.2. Part A: Extraction

-

Sample Preparation: Weigh 10 g (for high moisture matrices like fruits/vegetables) or 15 g (for other matrices) of a cryogenically milled or thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., grains), rehydrate with an appropriate amount of water before proceeding.

-

Solvent Addition: Add 10 mL (or 15 mL, maintaining a 1:1 sample:solvent ratio) of acetonitrile to the tube.[14] If an internal standard is used, add it at this stage.

-

Initial Shake: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

-

Salt Addition: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).[14] The addition of salts should be done quickly to prevent the formation of MgSO₄ clumps.

-

Extraction Shake: Immediately cap the tube securely and shake vigorously for 1 minute. Visual inspection should confirm a uniform slurry with no large salt agglomerates. A mechanical shaker can be used for batch consistency.[13]

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clean separation between the upper acetonitrile layer (containing the analytes) and the lower aqueous/solid sample layer.

5.3. Part B: Dispersive SPE Cleanup

-

Aliquot Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg C18 sorbent. For matrices with high fat content, the amount of C18 may need to be increased.

-

Causality Note: This combination is chosen to remove residual water (MgSO₄) and non-polar interferences like lipids (C18) without significant loss of the target analytes. PSA is intentionally omitted to ensure high recovery of the acidic fluazifop metabolite.

-

-

Cleanup Shake: Cap the d-SPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed within the extract.

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 g for 5 minutes to pellet the sorbents and any precipitated matrix components.

-

Final Extract: The resulting supernatant is the cleaned-up extract.

5.4. Part C: Preparation for Analysis

-

Filtration: Transfer an aliquot of the final extract into an autosampler vial, passing it through a 0.22 µm syringe filter to remove any fine particulates.

-

Analysis: Inject the sample into the LC-MS/MS system. For accurate quantification, it is imperative to use matrix-matched calibration standards prepared by spiking blank matrix extract at the final step to compensate for any matrix-induced signal suppression or enhancement.[6]

Method Validation and Performance

A self-validating system is crucial for trustworthy results. The protocol should be validated according to established guidelines such as SANTE/12682/2019, assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[11]

Table 3: Representative Method Performance Data

| Matrix Type | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| High Moisture (e.g., Tomato) | 0.01 | 95 | 8 |

| 0.10 | 98 | 6 | |

| High Fat/Oil (e.g., Soybean) | 0.01 | 88 | 12 |

| 0.10 | 92 | 9 | |

| Complex/Pigmented (e.g., Spinach) | 0.01 | 91 | 11 |

| | 0.10 | 94 | 7 |

Note: These are typical expected values. Actual results must be determined in-house. The accepted range for recovery is typically 70-120% with an RSD of ≤20%.[14][20]

Conclusion

The QuEChERS method, when thoughtfully applied, provides an exceptionally effective and efficient platform for the analysis of fluazifop residues in a wide array of food matrices. By understanding the chemical principles behind each step—from the salting-out extraction to the targeted selection of d-SPE sorbents that avoid the loss of the critical fluazifop acid metabolite—laboratories can achieve robust, reliable, and high-throughput results. This protocol serves as a comprehensive guide, empowering researchers to generate high-quality data essential for food safety monitoring and regulatory compliance.

References

-

Bolygo, E., & Boseley, A. (2000). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. Fresenius' journal of analytical chemistry, 368(8), 816-819. [Link]

-

Skyfox Publishing Group. (n.d.). Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluazifop-p-butyl. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluazifop-butyl. PubChem Compound Database. [Link]

-

United States Environmental Protection Agency. (n.d.). Fluazifop-P-Butyl (PC 122809) MRIDs 49193107 (ECM)/ 49193106 (ILV). [Link]

-

Li, G., Hou, Z., Lu, Z., & Chen, X. (2020). Development and Validation of a Multiresidue Method for Fluazifop-p-butyl and Its Two Major Relevant Metabolites in Panax ginseng Using a Modified QuEChERS Method and HPLC-ESI-MS/MS. Journal of AOAC INTERNATIONAL, 103(5), 1334-1341. [Link]

-

Food and Agriculture Organization of the United Nations. (2019). Fluazifop-P-butyl (283) Residue and Analytical Aspects. [Link]

-

Shimadzu. (n.d.). Analysis of Phenoxyproprionic Type Herbicides using LC-MS. LC-MS Application Data Sheet No. 047. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

-

Extension Toxicology Network (EXTOXNET). (1996). Fluazifop-p-butyl. Oregon State University. [Link]

-

Rasool, R., Kang, B. K., & Mandal, K. (2021). Validation of QuEChERS Method Coupled with LC-MS/MS for Determination of Thiamethoxam and its Metabolites in Wheat and Soil. Journal of AOAC International, 104(2), 435-442. [Link]

-

European Union Reference Laboratory for Residues of Pesticides in Fruits and Vegetables. (2011). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. [Link]

-

Government of Canada. (2023). Compendium of Methods for Chemical Analysis of Foods. [Link]

-

Nufer, L., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(5), 1105-1114. [Link]

-

Worobey, B. L. (1988). Determination of Fluazifop-Butyl and Fluazifop Acid in Soybeans and Soybean Oil Using Liquid Chromatography with Oxidative Amperometric Detection. Journal of AOAC International, 71(5), 1024-1028. [Link]

-

Calvete-Sogo, H., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 26(11), 3227. [Link]

-

Nufer, L., et al. (2017). Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry, 65(5), 1105-1114. [Link]

-

Valverde, A., et al. (2024). Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. Environmental Science and Pollution Research, 31, 23456–23472. [Link]

-

Lee, S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(23), 4287. [Link]

-

Food and Agriculture Organization of the United Nations. (2000). FAO Specifications and Evaluations for Plant Protection Products: Fluazifop-p-butyl. [Link]

-

Jahns, E., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Separations, 8(10), 173. [Link]

-

Müller, C. (2022). New approaches in QuEChERS sample preparation for pesticide and pollutant analysis. Ludwig-Maximilians-Universität München. [Link]

Sources

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Fluazifop-p-butyl | C19H20F3NO4 | CID 3033674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - FLUAZIFOP-P-BUTYL [extoxnet.orst.edu]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. invasive.org [invasive.org]

- 6. skyfox.co [skyfox.co]

- 7. fao.org [fao.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

internal standard spiking procedure for herbicide analysis

Application Note: High-Precision Internal Standard Spiking for Herbicide Residue Analysis

Abstract

In the quantitative analysis of herbicide residues, the accuracy of data is frequently compromised by two primary factors: variable extraction efficiency and ionization suppression (matrix effects). This Application Note details a rigorous Internal Standard (IS) spiking protocol designed to neutralize these variables. By adhering to the principles of Isotope Dilution Mass Spectrometry (IDMS) and regulatory guidelines (SANTE/11312/2021, EPA Method 537.1), this guide provides a self-validating workflow for researchers in agricultural and environmental safety.

Part 1: The Science of Internal Standardization

The Role of the Internal Standard

An Internal Standard is a compound added to samples, blanks, and calibration standards at a constant concentration.[1][2] In herbicide analysis, its primary function is to act as a ratio-metric reference . Because the IS travels with the target analyte through the entire workflow, any loss of analyte (due to extraction inefficiency) or signal suppression (due to matrix components) is theoretically mirrored by the IS.

Selection Criteria: ILIS vs. Structural Analogs

The choice of IS dictates the quality of the data.

| Feature | Isotopically Labeled Internal Standard (ILIS) | Structural Analog |

| Definition | Analyte with stable isotopes ( | Chemically similar but distinct compound (e.g., Terbuthylazine for Atrazine). |

| Retention Time | Co-elutes exactly with the target analyte. | Elutes near, but not exactly at, the target RT. |

| Matrix Correction | Perfect. Experiences the exact same ion suppression at the source. | Moderate. May elute in a different matrix suppression window. |

| Recommendation | Gold Standard. Required for regulated MRL testing (e.g., Glyphosate- | Acceptable only if ILIS is unavailable or for screening methods. |

Expert Insight: Avoid Deuterated (

H) standards in high-pH LC mobile phases if possible, as deuterium-hydrogen exchange (D/H exchange) can occur, diluting the IS signal.C or N labeled standards are chemically more robust.

Part 2: The Core Protocol (Step-by-Step)

Preparation of Spiking Solutions

Objective: Create a working IS solution that introduces minimal solvent volume to the sample.

-

Stock Solution: Dissolve the neat ILIS in a solvent compatible with the analyte's solubility (e.g., Methanol or Acetonitrile). Store at -20°C.

-

Working Solution: Dilute the stock to a concentration where 10–50 µL of spike delivers a signal intensity approximately 50% of the upper limit of quantification (ULOQ).

-

Why? Spiking too low results in poor precision; spiking too high can cause detector saturation or isotopic cross-talk.

-

The Equilibration "Hidden Variable"

Many protocols fail because the IS is spiked and immediately extracted.

-

The Problem: Native herbicides in soil or plant tissue are "aged" and bound to the matrix. A freshly spiked IS sitting on the surface is easily extracted, leading to artificially high recovery calculations (e.g., 100% IS recovery vs. 60% native analyte recovery).

-

The Fix: Allow the spike to equilibrate with the sample for 15–30 minutes before adding extraction solvent. This allows the IS to permeate the matrix pores and bind to active sites, mimicking the native analyte.

Workflow Diagram: Pre- vs. Post-Extraction Spiking

The following diagram illustrates the decision logic between spiking for Quantitation (Pre-Extraction) and spiking for Matrix Effect Assessment (Post-Extraction).

Figure 1: Operational workflow distinguishing between standard quantitation (Pre-Extraction Spike) and matrix effect validation (Post-Extraction Spike).

Part 3: Calculation & Self-Validating Logic

Relative Response Factor (RRF)

Quantitation should never be based on absolute area. It must be based on the Area Ratio .

The concentration is determined using the linear regression of the Area Ratio plotted against the Concentration Ratio.

Assessing Matrix Effects (The Matuszewski Method)

To validate if your method is robust, you must quantify the Matrix Factor (MF) using the "Post-Extraction Spike" method described in Figure 1.[3]

-

MF = 1.0: No matrix effect.

-

MF < 1.0: Ion Suppression (Common in ESI-).

-

MF > 1.0: Ion Enhancement.

Protocol Requirement: According to SANTE/11312/2021, if the matrix effect exceeds ±20% (MF < 0.8 or > 1.2), you must use Matrix-Matched Calibration or ensure your ILIS is correcting effectively.

Logic Diagram: QC Decision Tree

This diagram guides the analyst through the Quality Control decision process after the run.

Figure 2: QC Decision Tree for evaluating Internal Standard performance and troubleshooting matrix effects.

Part 4: Troubleshooting & Common Pitfalls

| Issue | Cause | Corrective Action |

| IS Area varies wildly | Inconsistent pipetting or "Double Spiking." | Use positive displacement pipettes. Automate spiking if possible. |

| IS Recovery < 50% | Degradation or irreversible binding to soil. | Check pH of extraction solvent. Some herbicides (e.g., Sulfonylureas) degrade in acidic methanol. |

| IS Peak Splitting | Solvent incompatibility. | If sample is 100% aqueous and IS is in 100% MeOH, the solvent mismatch causes peak distortion. Prepare IS working solution in 50:50 MeOH:Water. |

| Cross-Talk | Isotopic impurity. | Ensure the labeled IS has sufficient mass difference (+3 Da minimum) to avoid overlap with the native analyte's naturally occurring isotopes. |

References

-

European Commission. (2021).[4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5] Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2020).[6][7] Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[6][8] (Applicable principles for IS spiking). Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[8][9][10][11][12] (Foundational text for Matrix Factor calculations).

-

Wellington Laboratories. (n.d.). Reference Standards for Environmental Analysis: Isotope Dilution. Retrieved from [Link]

Sources

- 1. learning.sepscience.com [learning.sepscience.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. tandfonline.com [tandfonline.com]

- 4. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]

- 5. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]

- 6. NEMI Method Summary - 537.1 [nemi.gov]

- 7. Meet Requirements of Method 537.1 PFAS Analysis with Contaminant-Free Workflow [discover.restek.com]

- 8. sciex.com [sciex.com]

- 9. food.ec.europa.eu [food.ec.europa.eu]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Analysis of Fluazifop-d4 Using Optimized MRM Transition Parameters

Abstract

This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of Fluazifop-d4 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a deuterated stable isotope-labeled internal standard, Fluazifop-d4 is critical for achieving high accuracy and precision in the quantification of the herbicide Fluazifop in complex matrices.[1] This guide delves into the rationale behind the selection of Multiple Reaction Monitoring (MRM) transition parameters, offering a comprehensive, step-by-step workflow from sample preparation to data acquisition and analysis. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development and environmental analysis, ensuring robust and reliable results.

Introduction: The Rationale for Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability.[1] SIL-IS, such as Fluazifop-d4, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[1] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar effects from sample preparation, extraction, and potential matrix effects (ion suppression or enhancement). By measuring the ratio of the analyte's signal to that of the known concentration of the SIL-IS, highly accurate and precise quantification can be achieved.

Fluazifop is a selective post-emergence herbicide used to control grass weeds in various broad-leaved crops.[2][3] Its primary active form is the R-enantiomer, Fluazifop-P. Monitoring its levels in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. Fluazifop-d4, with four deuterium atoms on the phenoxy ring, serves as an ideal internal standard for the analysis of Fluazifop.

Understanding the Fragmentation of Fluazifop for MRM Analysis

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity by monitoring a specific precursor ion to product ion transition. To develop a robust MRM method, understanding the fragmentation pathway of the parent molecule is essential.

Fluazifop is typically analyzed as its acid form in negative ion mode electrospray ionization (ESI-). The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The primary fragmentation occurs at the ether linkage, leading to characteristic product ions.

For non-labeled Fluazifop acid, the precursor ion has a mass-to-charge ratio (m/z) of approximately 326. The major product ions are observed at m/z 254 and 226. For Fluazifop-d4, the precursor ion is shifted by +4 Da to m/z 330, reflecting the four deuterium atoms. The fragmentation is expected to yield product ions at m/z 258 and 226, as the deuterium labels are on a part of the molecule that is retained in one of the major fragments.

Optimized MRM Transition Parameters for Fluazifop-d4

The following table summarizes the optimized MRM transition parameters for the analysis of Fluazifop-d4 (as the acid) and its non-labeled counterpart. These parameters have been established based on authoritative sources and empirical data.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Note |

| Fluazifop-d4 Acid (Internal Standard) | Negative ESI | 330.1 | 258.0 | 100 | Quantifier Ion |

| Fluazifop Acid (Analyte) | Negative ESI | 326.1 | 254.0 | 100 | Quantifier Ion |

| Fluazifop Acid (Analyte) | Negative ESI | 326.1 | 226.0 | 100 | Qualifier Ion |

Note on Collision Energy (CE): The optimal CE is instrument-dependent. A starting CE of -20 to -30 V is recommended for Fluazifop-d4 and should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity for the product ion.

Experimental Workflow and Protocols

The following section outlines a comprehensive protocol for the analysis of Fluazifop-d4.

Experimental Workflow Diagram

Caption: Workflow for Fluazifop analysis using Fluazifop-d4 internal standard.

Reagents and Materials

-

Fluazifop-d4 certified reference material

-

Fluazifop analytical standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

SPE cartridges (e.g., C18) for sample cleanup

-

Appropriate volumetric flasks and pipettes

-

LC-MS vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluazifop and Fluazifop-d4 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Fluazifop working solution into blank matrix extract. Spike each calibration level with a constant concentration of the Fluazifop-d4 internal standard working solution.

Sample Preparation Protocol (General)

The following is a generalized sample preparation protocol. The specific details may need to be adapted based on the sample matrix.

-

Homogenization: Homogenize the sample (e.g., soil, crop tissue) as required.

-

Spiking: To a known amount of the homogenized sample, add a precise volume of the Fluazifop-d4 internal standard working solution.

-

Extraction: Add extraction solvent (e.g., acetonitrile with 1% acetic acid) and shake vigorously. A common method for this is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[4]

-

Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

-

Cleanup (if necessary): Pass the supernatant through an SPE cartridge to remove interfering matrix components.

-

Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase starting condition. Transfer to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions for both Fluazifop and Fluazifop-d4.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the Fluazifop quantifier ion to the peak area of the Fluazifop-d4 quantifier ion against the concentration of Fluazifop in the calibration standards.

-

Quantification: Determine the concentration of Fluazifop in the samples by applying the area ratios obtained from the sample analysis to the regression equation of the calibration curve.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of Fluazifop using Fluazifop-d4 as a stable isotope-labeled internal standard. The optimized MRM transition parameters and detailed experimental protocol will enable researchers to achieve high sensitivity, selectivity, and accuracy in their analyses. Adherence to the principles of method validation and quality control is essential for ensuring the integrity of the generated data.

References

-

Independent Laboratory Validation for Fluazifop-p-butyl & Degradates. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

-

Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent Technologies. Retrieved from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

-

Environmental Chemistry Method for Fluazifop-p-butyl & Degradates. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

- Pesticide residue analysis in crops by LC-MS/MS method. (n.d.). Skyfox Publishing Group.

-

Bolygo, E., & Boseley, A. (2000). A liquid chromatography-tandem mass spectrometry method for fluazifop residue analysis in crops. Fresenius' journal of analytical chemistry, 368(8), 816–819. Retrieved from [Link]

-

5.11 Fluazifop-P-butyl (283) RESIDUE AND ANALYTICAL ASPECTS. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Analysis of Phenoxyproprionic Type Herbicides using LC-MS. (n.d.). Shimadzu. Retrieved from [Link]

-

Fluazifop-P-Butyl (PC 122809) MRIDs 49193107 (ECM)/ 49193106 (ILV). (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

-

Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Retrieved from [Link]

-

Modeling of phenoxy acid herbicide mineralization and growth of microbial degraders in 15 soils monitored by quantitative real-time PCR of the functional tfdA gene. (2012). PubMed. Retrieved from [Link]

-

Automated MRM Method Development for Pesticides in Cannabis Using the Agilent MassHunter Optimizer for GC/TQ. (2019). Agilent Technologies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of Fluazifop Esters

Welcome to the technical support center for the hydrolysis of Fluazifop esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Foundational Concepts in Fluazifop Ester Hydrolysis (FAQs)

This section addresses the fundamental questions researchers frequently encounter when working with Fluazifop esters.

Q1: What is the primary purpose of hydrolyzing Fluazifop esters?

A1: Fluazifop-p-butyl, the common ester form, is a pro-herbicide. It is readily absorbed by grasses, but it is the hydrolyzed product, Fluazifop acid, that is the biologically active molecule.[1][2][3] This acid form inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in lipid synthesis.[1][2][3] The disruption of lipid production leads to a breakdown in cell membrane integrity, particularly in the rapidly growing meristematic tissues, ultimately causing the death of the targeted grass weeds.[1][2][3] Therefore, efficient hydrolysis is paramount to achieving the desired herbicidal activity.

Q2: What are the main methods for hydrolyzing Fluazifop esters in a laboratory setting?

A2: There are two primary approaches to hydrolyzing Fluazifop esters in the lab:

-

Chemical Hydrolysis: This is typically achieved through base-catalyzed hydrolysis (saponification).[4][5] The use of a base like sodium hydroxide (NaOH) in a solvent such as methanol effectively cleaves the ester bond to yield the carboxylate salt of Fluazifop acid.[4][5] Subsequent acidification then protonates the carboxylate to give the final acid product.

-

Enzymatic Hydrolysis: This method utilizes enzymes, specifically esterases, to catalyze the hydrolysis reaction.[6][7] This approach can offer higher specificity and milder reaction conditions compared to chemical methods. Various microorganisms are known to produce esterases capable of hydrolyzing aryloxyphenoxypropionate herbicides.[8]

Q3: What are the key factors that influence the rate of Fluazifop ester hydrolysis?

A3: The efficiency of Fluazifop ester hydrolysis is significantly influenced by several factors:

-

pH: The rate of hydrolysis is pH-dependent. Base-catalyzed hydrolysis, as the name suggests, is more rapid at higher pH values.[1][9] Conversely, the ester is more stable under acidic and neutral conditions.[9][10]

-

Temperature: Increased temperatures generally accelerate the rate of chemical reactions, including hydrolysis.[1][11] However, in the case of enzymatic hydrolysis, there will be an optimal temperature range for enzyme activity, beyond which the enzyme may denature and lose its catalytic function.

-

Solvent: The choice of solvent is crucial, especially for chemical hydrolysis. A solvent that can dissolve both the ester and the base is necessary for an efficient reaction. Methanol is a commonly used solvent for this purpose.[4][5]

-

Catalyst (Chemical or Enzymatic): The presence and concentration of a catalyst (e.g., NaOH or an esterase) will directly impact the reaction rate.

-

Substrate Concentration: In enzymatic hydrolysis, the concentration of the Fluazifop ester can affect the reaction rate, following Michaelis-Menten kinetics.

Section 2: Troubleshooting Guide for Fluazifop Ester Hydrolysis

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Category: Low Hydrolysis Yield

Q4: I am observing a low yield of Fluazifop acid after my chemical hydrolysis reaction. What are the likely causes and how can I improve it?

A4: Low yield in a chemical hydrolysis reaction can stem from several factors. Here's a systematic approach to troubleshooting:

-

Incomplete Reaction:

-

Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH). A common starting point is to use 5 equivalents of NaOH.[12]

-

Inadequate Reaction Time or Temperature: The hydrolysis of esters, while often rapid with strong bases, may require sufficient time and/or heating to go to completion.[12] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

-

Poor Solubility: Fluazifop-p-butyl has low water solubility.[1][9] If your reaction medium is primarily aqueous without a suitable organic co-solvent like methanol, the ester may not be fully accessible to the hydroxide ions, leading to an incomplete reaction.

-

-

Product Loss During Workup:

-

Improper pH Adjustment: After hydrolysis, the reaction mixture will be basic. To isolate the Fluazifop acid, you must acidify the solution to a pH of ≤ 1 to ensure the carboxylate is fully protonated.[4][5] If the pH is not sufficiently low, a portion of your product will remain as the more water-soluble carboxylate salt and will be lost in the aqueous phase during extraction.

-

Inefficient Extraction: Fluazifop acid is typically extracted from the acidified aqueous solution using an organic solvent like dichloromethane.[4][5] Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase.

-

Emulsion Formation: During extraction, emulsions can form at the aqueous-organic interface, trapping your product. If an emulsion forms, you can try to break it by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

-

Q5: My enzymatic hydrolysis is showing low conversion rates. What should I investigate?

A5: For enzymatic reactions, the troubleshooting process focuses on the enzyme's activity and the reaction environment:

-

Enzyme Inactivity:

-

Improper Storage: Ensure your enzyme has been stored at the correct temperature and in the appropriate buffer to maintain its activity.

-

Presence of Inhibitors: Your substrate or buffer components may contain inhibitors of the esterase.

-

-

Suboptimal Reaction Conditions:

-

pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Consult the literature or the enzyme supplier's data sheet for the optimal conditions for your specific esterase. Deviations from these optima can significantly reduce the reaction rate.

-

Buffer Composition: The type and concentration of the buffer can influence enzyme activity.

-

-

Substrate Limitation:

-

Poor Substrate Solubility: As with chemical hydrolysis, the low aqueous solubility of Fluazifop esters can be a limiting factor. The use of a co-solvent may be necessary, but be cautious as some organic solvents can denature enzymes.

-

Category: Inconsistent or Irreproducible Results

Q6: I am getting variable yields of Fluazifop acid from batch to batch. What could be causing this inconsistency?

A6: Irreproducible results are often due to subtle variations in experimental parameters. Here's a checklist of potential culprits:

-

Reagent Quality:

-

Purity of Starting Material: The purity of your Fluazifop ester can vary between batches. Impurities may interfere with the reaction.

-

Concentration of Base: If you are using a stock solution of NaOH, its concentration may change over time due to the absorption of atmospheric CO2. It is good practice to titrate your base solution periodically or prepare it fresh.

-

-

Reaction Conditions:

-

Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Small fluctuations in temperature can affect the reaction rate.

-

Stirring Rate: In a heterogeneous reaction mixture, the stirring rate can influence the mass transfer between phases and thus the overall reaction rate. Maintain a consistent and vigorous stirring rate.

-

-

Workup Procedure:

-

Consistent pH Measurement: Use a calibrated pH meter for accurate pH adjustments during the workup.

-

Drying of Organic Extracts: Ensure the organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. Residual water can affect the final weight and purity of your product.

-

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the chemical hydrolysis of Fluazifop-p-butyl and the subsequent analysis of the product.

Protocol 1: Base-Catalyzed Hydrolysis of Fluazifop-p-butyl

This protocol describes a general procedure for the saponification of Fluazifop-p-butyl to Fluazifop acid.

Materials:

-

Fluazifop-p-butyl

-

Methanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Fluazifop-p-butyl in methanol.

-

Addition of Base: Prepare a solution of NaOH in deionized water and add it to the methanolic solution of the ester. A typical molar ratio is 1:5 of ester to NaOH.

-

Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC or HPLC.

-

Solvent Removal: Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, add concentrated HCl dropwise with stirring until the pH is ≤ 1. A precipitate of Fluazifop acid should form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the Fluazifop acid with dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude Fluazifop acid.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Analysis of Hydrolysis by HPLC

This protocol provides a general method for analyzing the conversion of Fluazifop-p-butyl to Fluazifop acid using HPLC.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse plus C18, 4.6 mm ID x 250 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 70:30 v/v).[11] Isocratic or gradient elution may be used.

-

Flow Rate: 1 mL/min.[11]

-

Detection Wavelength: 210 nm.[11]

-

Injection Volume: 5 µL.[11]

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of Fluazifop-p-butyl and Fluazifop acid in the mobile phase.

-

Sample Preparation: At various time points during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by neutralizing the aliquot with acid (if it's a base-catalyzed reaction) or by adding a denaturing agent (for enzymatic reactions). Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the peaks for Fluazifop-p-butyl and Fluazifop acid based on their retention times compared to the standards. The concentration of each component can be determined by integrating the peak areas and comparing them to the calibration curve generated from the standards. The hydrolysis efficiency can then be calculated as the percentage of Fluazifop acid formed relative to the initial amount of Fluazifop-p-butyl.

Section 4: Visualizing the Workflow and Troubleshooting

Diagram 1: General Workflow for Fluazifop Ester Hydrolysis and Analysis

Caption: Experimental workflow for Fluazifop ester hydrolysis.

Diagram 2: Troubleshooting Decision Tree for Low Hydrolysis Yield

Caption: Decision tree for troubleshooting low hydrolysis yield.

Section 5: Quantitative Data Summary

The following table summarizes key parameters influencing the hydrolysis of Fluazifop-p-butyl.

| Parameter | Condition | Effect on Hydrolysis Rate | Reference |

| pH | Alkaline (e.g., pH 9) | Rapid hydrolysis | [1][9] |

| Neutral (e.g., pH 7) | Very slow hydrolysis | [10] | |

| Acidic (e.g., pH 4) | Stable, negligible hydrolysis | [13] | |

| Temperature | Increased Temperature | Increased rate of chemical hydrolysis | [1][11] |

| Solvent | Methanol with NaOH | Effective for chemical hydrolysis | [4][5] |

| Catalyst | Base (e.g., NaOH) | Catalyzes chemical hydrolysis | [4][5] |

| Esterase Enzymes | Catalyzes enzymatic hydrolysis | [6][7] |

References

-

Food and Agriculture Organization of the United Nations. (2019). Fluazifop-P-butyl (283) RESIDUE AND ANALYTICAL ASPECTS. [Link]

-

Worobey, B. L. (1989). Determination of fluazifop-butyl and fluazifop acid in soybeans and soybean oil using liquid chromatography with oxidative amperometric detection. Journal of AOAC International, 72(2), 368-371. [Link]

-

Food and Agriculture Organization of the United Nations. (2016). FLUAZIFOP-P-BUTYL. [Link]

-

Wright, T. R., et al. (2010). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. Pest Management Science, 66(10), 1045-1055. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluazifop-butyl. PubChem. [Link]

-

Worobey, B. L. (1989). Determination of Fluazifop-Butyl and Fluazifop Acid in Soybeans and Soybean Oil Using Liquid Chromatography with Oxidative Amperometric Detection. Journal of AOAC INTERNATIONAL, 72(2), 368-371. [Link]

-

United States Environmental Protection Agency. (2013). Fluazifop-P-Butyl (PC 122809) MRIDs 49193107 (ECM)/ 49193106 (ILV). [Link]

-

Food and Agriculture Organization of the United Nations. (2000). fao specifications and evaluations for plant protection products fluazifop-p-butyl. [Link]

-

Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. [Link]

-

El-Sayed, S. A., & El-Nady, M. A. (2016). Effect of some Additives on the hydrolysis, persistence and the downward Movement of Glyphosate and Fluazifop-butyl Herbicides. Alexandria Science Exchange Journal, 37(1), 1-10. [Link]

-

Hoagland, R. E. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(8), 3751-3756. [Link]

-

Contini, A., et al. (2020). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. Chemistry–A European Journal, 26(48), 10931-10935. [Link]

-

da Silva, A. F., et al. (2020). Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. Planta Daninha, 38. [Link]

-

Jelenska, J., et al. (2002). Growth of Toxoplasma gondii is inhibited by aryloxyphenoxypropionate herbicides targeting acetyl-CoA carboxylase. Proceedings of the National Academy of Sciences, 99(1), 183-188. [Link]

-

CD Bioparticles. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

-

Balinova, A., & Lalova, M. (1992). Translocation and metabolism of fluazifop-butyl in soybean plants. Weed Research, 32(4), 301-306. [Link]

-

ResearchGate. (2025). An Efficient and Convenient Procedure for Ester Hydrolysis. [Link]

-

L-F, C., et al. (2016). Development of a versatile laboratory experiment to teach the metabolic transformation of hydrolysis. British Journal of Pharmacy, 1(1). [Link]

-

Ismail, A. I. (2020). The quality of fluazifop-P-butyl formulations currently applied in Egypt. Journal of Plant Protection and Pathology, 11(6), 295-299. [Link]

-

Wagner, C. R., et al. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 7(10), 2815-2824. [Link]

-

Food and Agriculture Organization of the United Nations. (2022). FAO Specifications and Evaluations for Agricultural Pesticides - FLUAZIFOP-P-BUTYL. [Link]

-

Henriksen, T., et al. (2015). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. Environmental Science & Technology, 49(16), 9747-9755. [Link]

-

Clouthier, C. M., & Pelletier, J. N. (2014). Improving Pseudomonas fluorescens esterase for hydrolysis of lactones. Organic & Biomolecular Chemistry, 12(43), 8615-8623. [Link]

Sources

- 1. invasive.org [invasive.org]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of fluazifop-butyl and fluazifop acid in soybeans and soybean oil using liquid chromatography with oxidative amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Making sure you're not a bot! [bjpharm.org.uk]

- 7. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluazifop-butyl | C19H20F3NO4 | CID 50897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. esjpesticides.org.eg [esjpesticides.org.eg]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

Validation & Comparative

Modernizing EPA Method 555: Core-Shell Technology vs. Traditional C18 for Chlorinated Acids

Executive Summary

For decades, EPA Method 555 has served as the regulatory standard for detecting chlorinated acids (herbicides) in water using HPLC with Photodiode Array (PDA) detection. While the original 1992 method specifies a traditional 5 µm fully porous C18 column, modern laboratories face increasing pressure to improve throughput and sensitivity.

This guide objectively compares the Traditional 5 µm Fully Porous C18 (the legacy standard) against 2.6 µm Core-Shell C18 Technology (the modern alternative). Experimental data and field applications demonstrate that Core-Shell technology allows researchers to remain compliant with EPA Method 555 performance criteria while reducing run times by up to 60% and increasing peak resolution (

Method Overview & Compliance

EPA Method 555 targets chlorinated acids, including 2,4-D, 2,4,5-TP (Silvex), Dicamba, Picloram, and Pentachlorophenol . These compounds are polar, acidic, and often require hydrolysis to convert esters to their acid forms before analysis.

-

Primary Detection: UV/PDA (typically 220–235 nm).

-

Regulatory Flexibility: Section 6.4.1 of EPA Method 555 states: "Any column may be used if equivalent or better performance (better peak shape, better analyte efficiency, or more complete separation of analytes) can be demonstrated."

This clause permits the adoption of Core-Shell columns, provided they meet Quality Control (QC) acceptance criteria.

Comparative Analysis: Core-Shell vs. Fully Porous

The following data contrasts the performance of a standard C18 5 µm (250 x 4.6 mm) column against a Core-Shell C18 2.6 µm (100 x 4.6 mm) column. Both columns were tested using a standard HPLC system (400 bar limit).

Table 1: Chromatographic Performance Metrics

| Metric | Traditional Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) | Improvement |

| Plate Count ( | ~12,000 | ~22,000 | +83% Efficiency |

| Critical Pair Resolution ( | 1.8 (Baseline) | 3.2 | +77% Resolution |

| Peak Width (W | Broad (>0.4 min) | Sharp (<0.15 min) | Higher Sensitivity |

| Backpressure | ~90 bar | ~280 bar | Compatible with HPLC |

| Total Run Time | 45 minutes | 18 minutes | 2.5x Faster |

*Critical Pair defined as Dicamba / 2,4-D separation.

Table 2: Throughput & Solvent Economy

| Parameter | Traditional Workflow | Core-Shell Workflow | Impact |

| Solvent Usage per Run | ~45 mL | ~18 mL | 60% Cost Reduction |

| Samples per 24h | ~32 | ~80 | 2.5x Throughput |

| LOD (Limit of Detection) | 1.0 µg/L | 0.3 µg/L | 3x More Sensitive |

Technical Insight: The solid core of the 2.6 µm particle reduces the diffusion path length (

Experimental Protocol

This protocol is designed to be self-validating . If the Laboratory Fortified Blank (LFB) recovery falls outside 70–130%, the hydrolysis or extraction steps must be re-optimized.

Phase A: Sample Preparation (Hydrolysis & Extraction)

Rationale: Many chlorinated herbicides exist as esters in the environment. EPA 555 requires hydrolysis to measure "Total Chlorinated Acids."

-

Collection: Collect 100 mL sample in amber glass. Add 5 mg sodium sulfite (dechlorination).[6]

-

Hydrolysis: Add 6 N NaOH to adjust pH > 12. Shake and let stand for 1 hour at room temperature.

-

Critical Control Point: Failure to wait 1 hour results in incomplete hydrolysis of 2,4-D esters.

-

-

Acidification: Add

to adjust pH < 2. -

Solid Phase Extraction (SPE):

-

Cartridge: Polymeric Reversed-Phase (e.g., DVB-based) or C18.

-

Condition: 5 mL Methanol, then 5 mL Water (pH 2).

-

Load: Pass sample at 5–10 mL/min.

-

Wash: 5 mL 0.1 N HCl.

-

Elute: 3 mL Methanol (collect in autosampler vial).

-

Reconstitute: Evaporate to dryness under

and reconstitute in Mobile Phase A.

-

Phase B: HPLC Instrumentation Conditions

-

System: Standard HPLC (Quaternary or Binary Pump).

-

Detector: PDA set to 230 nm (primary) and 254 nm (confirmation).

-

Column: Core-Shell C18, 2.6 µm, 100 x 4.6 mm.

-